Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate)
Overview
Description
Molecular Structure Analysis
The molecular structure of Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is C32H40N4O4.2CF3CO2H . The 1H NMR of this compound has been determined .Chemical Reactions Analysis
Rhodamine 6G is often used as a tracer dye within water to determine the rate and direction of flow and transport . It fluoresces and can thus be detected easily and inexpensively with instruments called fluorometers .Physical And Chemical Properties Analysis
Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is a solid at room temperature . It has a molecular weight of 772.73 g/mol . The compound has an excitation of 528nm and emission of 553nm .Scientific Research Applications
Photophysical Properties Modification
- Rhodamine 6G derivatives are used in the preparation of certain platinum(II) complexes, which exhibit acid/base-switchable photophysical properties. The rhodamine moiety in these complexes can undergo reversible transformations in the presence of an acid/base, significantly altering their photophysical characteristics. This transformation impacts absorption and fluorescence properties, making these derivatives valuable in designing transition metal complexes with external stimuli-activatable features (Majumdar, Cui, Xu, & Zhao, 2015).
Structural and Fluorescence Analysis
- Structural analysis and fluorescence properties of rhodamine 6G derivatives have been a subject of research. Two specific derivatives, a propargylamine derivative and a γ-aminobutyric acid (GABA) derivative, have been compared with similar structures from the Cambridge Structural Database. These studies involve analyzing the stabilization interactions and conducting single-crystal in-situ reaction studies using fluorescence methods (Di Paolo, Bossi, Baggio, & Suarez, 2016).
Reactivity with CO2 and Other Elements
- The reactivity of rhodium(I) silylamide complexes, which include rhodamine 6G derivatives, has been studied. These complexes have shown interesting reactions with elements like CO2 and silver(I) salts, indicating potential applications in chemical processes involving nitrene-group and nitrogen-atom sources (Whited, Kosanovich, & Janzen, 2014).
Anticancer Activity and Fluorescence Properties
- Rhodamine B amide derivatives, related to rhodamine 6G, have been designed to exhibit both fluorescence properties and anticancer activity. These derivatives display potential for use in biological labeling and may have significant implications in the development of theranostic agents (Battula, Bommi, Bobde, Patel, Ghosh, & Jayanty, 2021).
Rate of Ring Opening Studies
- The rate of conversion from lactam to amide forms in rhodamine lactam derivatives is an area of research. Understanding the rate of ring opening in these derivatives is crucial for the development of effective molecular probes based on rhodamine (Maher, Yehl, Haque, Faint, Shimizu, Stephenson, Stephenson, & Stephenson, 2014).
Future Directions
properties
IUPAC Name |
[9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4O4.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;2*3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSXYIKNSWDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42F6N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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